molecular formula C12H10N2O3 B1434458 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid CAS No. 1955561-43-9

5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434458
CAS No.: 1955561-43-9
M. Wt: 230.22 g/mol
InChI Key: OZBJCDDENHXTAH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid (CAS Number: 1365939-51-0) is a heterocyclic compound characterized by the presence of an isoxazole ring, a pyridine moiety, and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}. Its structure can be represented as follows:

PropertyValue
Molecular Weight230.22 g/mol
IUPAC Name5-cyclopropyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxylic acid
CAS Number1365939-51-0
Synonyms1955561-43-9, AKOS026706407

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. The presence of both the cyclopropyl and pyridine groups may enhance its binding affinity to these targets, potentially improving its pharmacokinetic profile.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in human tumor cell lines, including:

Cell LineIC50 (μM)
HeLa (cervical carcinoma)XX (specific values needed)
CEM (T-leukemia)XX (specific values needed)
L1210 (murine leukemia)XX (specific values needed)

The exact IC50 values for these cell lines should be referenced from detailed experimental data.

Immunosuppressive Activity

In addition to its anticancer effects, this compound has been investigated for its immunosuppressive properties. Studies indicate that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The mechanism involves downregulating pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study conducted on the effect of various isoxazole derivatives, including this compound, revealed that it significantly inhibited cell growth in multiple cancer models. The findings suggested a dose-dependent relationship between concentration and antiproliferative effects.
  • Immunological Impact :
    Another research highlighted the immunomodulatory effects of isoxazole derivatives. The study found that compounds similar to this compound exhibited varying degrees of immunosuppression in mouse models, indicating potential therapeutic applications in autoimmune diseases.

Properties

IUPAC Name

5-cyclopropyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-10(8-2-1-5-13-6-8)14-17-11(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBJCDDENHXTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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